Cas no 3159-05-5 (8-METHOXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE)
![8-METHOXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE structure](https://ja.kuujia.com/scimg/cas/3159-05-5x500.png)
8-METHOXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE 化学的及び物理的性質
名前と識別子
-
- 8-METHOXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE
- SCHEMBL3175562
- AGN-PC-0NIE0A
- DTXSID60484781
- DTXCID60435591
- 3159-05-5
-
- MDL: MFCD11044019
- インチ: InChI=1S/C14H11NO2S/c1-17-9-6-7-13-11(8-9)15-14(16)10-4-2-3-5-12(10)18-13/h2-8H,1H3,(H,15,16)
- InChIKey: VQHHICPQRNCAQZ-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C(SC3=CC=CC=C3C(N2)=O)C=C1
計算された属性
- せいみつぶんしりょう: 257.05104977Da
- どういたいしつりょう: 257.05104977Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 63.6Ų
8-METHOXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019102808-1g |
8-Methoxydibenzo[b,f][1,4]thiazepin-11(10h)-one |
3159-05-5 | 95% | 1g |
$694.52 | 2023-09-02 | |
Chemenu | CM516964-1g |
8-Methoxydibenzo[b,f][1,4]thiazepin-11(10H)-one |
3159-05-5 | 97% | 1g |
$709 | 2022-06-11 |
8-METHOXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
8-METHOXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONEに関する追加情報
8-METHOXYDIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE (CAS No. 3159-05-5): A Comprehensive Overview
8-Methoxydibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS No. 3159-05-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique dibenzothiazepine core structure, plays a crucial role in the development of novel therapeutic agents. Its molecular formula is C15H11NO2S, and it features a methoxy group at the 8-position, which influences its chemical reactivity and biological activity.
The growing interest in 8-methoxydibenzo[b,f][1,4]thiazepin-11(10H)-one is driven by its potential applications in medicinal chemistry. Researchers are particularly intrigued by its structural similarity to other dibenzothiazepine derivatives, which are known for their pharmacological properties. This compound is often explored for its role in modulating neurotransmitter systems, making it a subject of interest in neuroscience and drug discovery.
One of the key reasons for the popularity of CAS 3159-05-5 is its versatility in synthetic chemistry. The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its dibenzothiazepine scaffold is a common motif in drugs targeting neurological and psychiatric disorders. Recent studies have highlighted its potential in developing treatments for conditions such as anxiety and depression, aligning with the current focus on mental health in scientific and public discourse.
In addition to its pharmaceutical applications, 8-methoxydibenzo[b,f][1,4]thiazepin-11(10H)-one is also studied for its physicochemical properties. The compound exhibits moderate solubility in organic solvents, which is advantageous for laboratory-scale synthesis. Its stability under various conditions makes it a reliable candidate for further chemical modifications. Researchers often inquire about its synthesis methods and purification techniques, reflecting the demand for high-purity samples in academic and industrial settings.
The market for dibenzothiazepine derivatives like 3159-05-5 is expanding, driven by the increasing investment in drug discovery and development. Pharmaceutical companies are actively seeking novel compounds with unique mechanisms of action, and this molecule fits the bill. Its methoxy-substituted dibenzothiazepine structure offers a promising starting point for designing next-generation therapeutics. Industry reports suggest a rising demand for such intermediates, particularly in regions with robust R&D infrastructure.
From an environmental and safety perspective, 8-methoxydibenzo[b,f][1,4]thiazepin-11(10H)-one is generally considered safe for controlled laboratory use. However, standard precautions for handling organic compounds should be followed. Researchers frequently search for safety data sheets (SDS) and handling guidelines to ensure compliance with laboratory protocols. The compound’s low volatility and stability reduce risks associated with storage and transportation.
In conclusion, 8-methoxydibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS No. 3159-05-5) is a compound of significant scientific and commercial value. Its unique structure and potential applications in drug development make it a focal point for ongoing research. As the pharmaceutical industry continues to explore new therapeutic avenues, compounds like this will remain at the forefront of innovation. For researchers and suppliers, staying updated on the latest developments related to this molecule is essential for leveraging its full potential.
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